Heptane-1-13C
Overview
Description
Heptane-1-13C is a stable isotope with a linear formula of CH3(CH2)513CH3 . It has a molecular weight of 101.19 and is used in various scientific applications .
Molecular Structure Analysis
The molecular structure of Heptane-1-13C is represented by the linear formula CH3(CH2)513CH3 . The 13C NMR spectra provide direct evidence of 4 different carbon atom environments for the 7 carbon atoms in the Heptane-1-13C molecule .Physical And Chemical Properties Analysis
Heptane-1-13C is a liquid at room temperature with a density of 0.691 g/mL at 25°C . It has a boiling point of 98°C and a melting point of -91°C . The refractive index n20/D is 1.378 .Scientific Research Applications
NMR Spectroscopy and Structural Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy utilizing Heptane-1-13C has been pivotal in structural elucidation and understanding molecular dynamics. Comparative studies involving chiral derivatives of heptane have demonstrated the use of 13C NMR in revealing conformational differences and molecular dynamics through solid-state NMR spectroscopic studies. The application of 13C NMR spectroscopy was further validated by cross-polarization magic-angle spinning and 2D PASS experiments to achieve comprehensive structural assignments (Jaworska et al., 2012).
Chemical Separation and Analysis
The use of Heptane-1-13C in the separation of binary mixtures based on gamma infinity data measurements has been explored, highlighting its role in refining separation techniques. Notable work includes the determination of activity coefficients at infinite dilution for various solutes, emphasizing the attractive capacity of heptane in studied separation cases. This research provides insights into the potential use of certain ionic liquids as entrainers in liquid-liquid extraction, leveraging the properties of heptane (Karpińska & Wlazło, 2020).
Material Science and Fuel Analysis
Heptane-1-13C has been a subject of interest in material science, particularly in studying the properties of materials like silica aerogels. Quantitative NMR spectroscopy provided robust quantification of the surface chemistry of ambient pressure dried, hydrophobic silica aerogels, enhancing our understanding of these materials' chemical modifications and properties (Malfait et al., 2015). Additionally, it has been instrumental in combustion and fuel studies, particularly in understanding the conversion rates to particulate matter of various fuel hydrocarbon molecules. The use of 13C labeling experiments served as an atomic tracer, enhancing the precision in studying combustion-related phenomena (Eveleigh et al., 2016).
Safety And Hazards
Future Directions
Hyperpolarized 13C MRI, which uses isotopes like Heptane-1-13C, is an emerging molecular imaging technique. It allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . This technology is being translated for clinical investigation, with potential roles and emerging clinical applications of HP [1-13C] pyruvate MRI being highlighted . The future directions aim to advance the basic understanding of metabolism, improve disease diagnosis, and accelerate treatment assessment .
properties
IUPAC Name |
(113C)heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNFDUFMRHMDMM-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584045 | |
Record name | (1-~13~C)Heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptane-1-13C | |
CAS RN |
75560-45-1 | |
Record name | (1-~13~C)Heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75560-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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